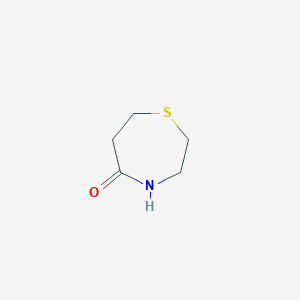

1,4-Thiazepan-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144313. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUWZZKYXPWDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301568 | |

| Record name | 1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-98-2 | |

| Record name | 2896-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-thiazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Thiazepan-5-one basic properties

An In-depth Technical Guide on the Core Basic Properties of 1,4-Thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a seven-membered heterocyclic organic compound containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively, with a carbonyl group at the 5-position. This scaffold is of interest to medicinal chemists and drug development professionals due to its structural relationship to other biologically active seven-membered heterocycles. This technical guide provides a summary of the available information on the basic properties of this compound, including its chemical structure, physicochemical properties, and key identifiers. It is important to note that publicly available experimental data on this specific compound is limited, and much of the information presented herein is based on computed data.

Chemical Identity and Structure

The fundamental structure of this compound consists of a saturated seven-membered ring. The IUPAC name for this compound is this compound.[1] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely reported in the scientific literature. The following table summarizes the computed data available from public chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉NOS | PubChem |

| Molecular Weight | 131.20 g/mol | PubChem |

| CAS Number | 2896-98-2 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1CSCCNC1=O | PubChem |

| InChI Key | YBUWZZKYXPWDGO-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 54.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| XLogP3-AA | -0.1 | PubChem |

Synthesis and Experimental Protocols

A generalized synthetic workflow for related heterocyclic compounds is presented below. This is a conceptual workflow and has not been experimentally validated for this compound.

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For researchers planning to synthesize or work with this compound, the following are expected characteristic signals based on its structure:

-

¹H NMR: Signals corresponding to the protons on the carbon atoms of the thiazepane ring, likely in the aliphatic region. The proton on the nitrogen atom would appear as a broader signal.

-

¹³C NMR: Resonances for the five carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.

-

IR Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. An N-H stretching vibration would also be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Drug Development Potential

There is a significant lack of information regarding the biological activity of the parent this compound. However, the broader class of thiazepanes and related seven-membered heterocycles have been investigated for a variety of pharmacological activities. Given the structural similarities to other bioactive scaffolds, derivatives of this compound could potentially be explored for various therapeutic applications.

The following diagram illustrates a hypothetical logical relationship for exploring the drug development potential of this scaffold.

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound represents a chemical scaffold with limited characterization in the public domain. While its basic chemical identity is established, there is a notable absence of detailed experimental data regarding its physicochemical properties, established synthetic protocols, and biological activity. The information provided in this guide is primarily based on computed data and analogies to related heterocyclic systems. This highlights an opportunity for further research to synthesize, characterize, and explore the potential applications of this compound and its derivatives in medicinal chemistry and drug discovery. Researchers entering this area should be prepared to perform foundational characterization and methods development.

References

An In-depth Technical Guide to the Synthesis of the 1,4-Thiazepan-5-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one scaffold is a seven-membered heterocyclic ring system containing sulfur and nitrogen atoms. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the key synthetic strategies employed for the construction of the this compound scaffold, with a focus on ring expansion and intramolecular cyclization methodologies.

Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into two primary approaches:

-

Ring Expansion Reactions: These methods typically involve the expansion of a smaller, pre-existing heterocyclic ring, such as a β-lactam fused to a 1,3-thiazinane, to form the desired seven-membered thiazepanone ring.

-

Intramolecular Cyclization: This strategy relies on the formation of the thiazepanone ring through the cyclization of a linear precursor containing the requisite sulfur and nitrogen functionalities.

This guide will delve into the specifics of these synthetic routes, providing detailed experimental protocols and quantitative data where available in the scientific literature.

Ring Expansion Approach

A notable method for the synthesis of 1,4-thiazepan-5-ones involves a ring expansion of a β-lactam-fused 1,3-thiazinane. This multi-step synthesis begins with a three-component reaction, followed by a cycloaddition and subsequent base-mediated ring expansion.[1]

A general workflow for this approach is outlined below:

References

1,4-Thiazepan-5-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and the current landscape of its synthesis and biological evaluation, with a clear distinction between data for the parent compound and its derivatives.

Chemical Structure and IUPAC Name

This compound is a seven-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .

The chemical structure is as follows:

-

Molecular Formula: C₅H₉NOS

-

SMILES: C1CSCCNC1=O

Physicochemical Properties

Detailed experimental data for this compound is limited in the public domain. The following table summarizes the computed physicochemical properties available from chemical databases. These values are predictions and should be used as a guide for experimental design.

| Property | Value | Source |

| Molecular Weight | 131.19 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 131.04048 g/mol | PubChem |

| Monoisotopic Mass | 131.04048 g/mol | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 104 | PubChem |

Synthesis and Characterization

General Synthetic Workflow for 1,4-Thiazepine Derivatives

A common approach to the synthesis of the 1,4-thiazepine ring system involves the cyclization of a linear precursor containing both the sulfur and nitrogen heteroatoms, or their precursors, at appropriate positions. One conceptual workflow is the reaction between a bifunctional molecule containing a thiol group and an amine group with a suitable carbonyl-containing electrophile.

Caption: A conceptual workflow for the synthesis of 1,4-thiazepine derivatives.

Experimental Protocols for Related Derivatives

Due to the lack of specific protocols for this compound, this section details a representative experimental procedure for the synthesis of a related class of compounds, the 1,4-diazepan-5-ones. Researchers may adapt these principles for the synthesis of the target thiazepine.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (A Diazepine Analog):

-

A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K.

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

-

Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours at 273 K.

-

The resulting mixture is stirred for 1 hour while maintaining the temperature at approximately 278 K.

-

Ice (1 kg) is rapidly added, and the solution is basified to pH 11 with 15% ammonium hydroxide (200 mL).

-

The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 mL).

-

The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.

-

The residue is recrystallized from ethyl acetate to yield the final product.

This protocol is for a related diazepine and should be considered as a conceptual reference.

Biological Activity and Potential Applications

There is a notable absence of published biological activity data for the parent this compound in the scientific literature. However, the broader class of 1,4-thiazepine and the closely related 1,4-diazepine derivatives have been investigated for a range of biological activities.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that the this compound core could serve as a scaffold for the design of novel cardiovascular drugs.

The analogous 1,4-diazepine ring system is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications, including:

-

Anticancer agents

-

Antiviral agents (including anti-HIV)

-

Antimicrobial agents

-

Psychoactive drugs (e.g., anxiolytics, sedatives)

The logical relationship for exploring the potential of this compound in drug discovery is outlined in the following diagram.

Caption: Logical framework for the investigation of this compound in drug discovery.

Conclusion and Future Directions

This compound represents a simple heterocyclic scaffold with limited available scientific data. While its chemical structure and IUPAC name are well-defined, there is a significant gap in the literature regarding its synthesis, experimental characterization, and biological activity. The known therapeutic relevance of the analogous 1,4-diazepine core and other 1,4-thiazepine derivatives suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

-

The development of a robust and scalable synthesis for this compound.

-

Thorough physicochemical and spectroscopic characterization of the compound.

-

Broad biological screening to identify potential therapeutic applications.

-

The synthesis and evaluation of a library of this compound derivatives to establish structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. The identified knowledge gaps present clear opportunities for novel and impactful scientific investigation.

Spectroscopic Profile of 1,4-Thiazepan-5-one: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed experimental protocols for obtaining such data are also provided for researchers seeking to perform their own analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | br s | 1H | N-H (amide) |

| ~3.5 - 3.7 | t | 2H | -CH₂-N- |

| ~3.2 - 3.4 | t | 2H | -CH₂-S- |

| ~2.8 - 3.0 | t | 2H | -S-CH₂-C=O |

| ~2.6 - 2.8 | t | 2H | -N-CH₂-C=O |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. br s = broad singlet, t = triplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (amide) |

| ~45 - 50 | -CH₂-N- |

| ~40 - 45 | -N-CH₂-C=O |

| ~35 - 40 | -S-CH₂-C=O |

| ~30 - 35 | -CH₂-S- |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H stretch (amide) |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1650 - 1680 | Strong | C=O stretch (amide) |

| ~1400 - 1500 | Medium | C-H bend |

| ~1200 - 1300 | Medium | C-N stretch |

| ~600 - 700 | Weak | C-S stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 131.05 | [M]⁺ (Molecular Ion) |

| 103.05 | [M - CO]⁺ |

| 75.02 | [M - CO - C₂H₄]⁺ |

| 57.03 | [C₃H₅N]⁺ |

Ionization Mode: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer is recommended for accurate mass measurements.

-

Ionization (EI):

-

If using EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

CAS number and molecular weight of 1,4-Thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thiazepan-5-one is a heterocyclic organic compound containing a seven-membered ring with nitrogen and sulfur atoms. This guide provides a summary of its fundamental chemical properties. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, specific biological activities, and associated signaling pathways are not extensively documented in publicly available resources. The information presented herein is based on available database entries.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification, handling, and use in a research setting.

| Property | Value | Source |

| CAS Number | 2896-98-2 | PubChem |

| Molecular Formula | C₅H₉NOS | PubChem |

| Molecular Weight | 131.20 g/mol | PubChem |

Structural Information

The structure of this compound is characterized by a seven-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5.

Logical Relationship of Structural Components

An In-depth Technical Guide to 1,4-Thiazepan-5-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seven-membered heterocyclic compound, 1,4-Thiazepan-5-one. While its initial discovery and detailed historical account remain somewhat elusive in readily available literature, this document consolidates the current understanding of its synthesis, key chemical data, and burgeoning interest in its derivatives for biological applications. This guide will detail both historical and modern synthetic approaches, present key data in a structured format, and outline experimental protocols for its preparation.

Introduction

This compound is a saturated seven-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its structure, characterized by the C5H9NOS chemical formula and the CAS Registry Number 2896-98-2, presents a unique scaffold for chemical exploration. While not as extensively studied as its diazepine or benzodiazepine counterparts, recent research has highlighted the potential of the thiazepanone core in the development of novel chemical entities, particularly as three-dimensional fragments in screening libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value |

| Molecular Formula | C5H9NOS |

| Molecular Weight | 131.20 g/mol |

| CAS Registry Number | 2896-98-2 |

| Appearance | Solid |

| InChI | InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) |

| InChIKey | YBUWZZKYXPWDGO-UHFFFAOYSA-N |

| SMILES | O=C1CSCCN1 |

Historical Perspective and Discovery

The precise date and the researchers who first synthesized this compound are not well-documented in prominent scientific literature. Early synthetic methods for thiazepanones were often characterized by multi-day reaction times and low yields. These earlier approaches typically involved cyclization reactions of precursors like methyl 3-mercaptopropionate with aziridine, which, while successful in forming the seven-membered ring, were often inefficient and lacked broad substrate compatibility.

The development of more efficient synthetic routes in recent years has renewed interest in this heterocyclic core. A notable advancement is the one-pot synthesis method, which has significantly improved the accessibility of this compound and its derivatives, paving the way for more extensive research into their properties and potential applications.

Synthesis of this compound

The synthesis of this compound has evolved from lengthy, low-yielding procedures to more efficient one-pot methodologies.

Early Synthetic Approaches (Multi-day synthesis)

Older methods for the synthesis of 1,4-thiazepanones involved the cyclization of cysteamine or its derivatives with α,β-unsaturated esters under basic conditions. These reactions were often slow, requiring 3 to 7 days to proceed and generally resulted in low product yields. Another early approach involved the cyclization of methyl-3-mercaptopropionate with aziridine using sodium methoxide, a process that also required several days and was not suitable for base-sensitive functional groups.[1]

Modern One-Pot Synthesis

A significant improvement in the synthesis of 1,4-thiazepanones was reported in 2022, describing a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols.[1] This method offers a considerable reduction in reaction time (0.5–3 hours) and provides good yields.[1] The reaction tolerates a broad scope of α,β-unsaturated esters, making it a versatile route for generating a library of 1,4-thiazepanone derivatives.[1]

The following protocol is adapted from the efficient one-pot synthesis method.

Materials:

-

α,β-unsaturated ester (e.g., methyl acrylate)

-

1,2-amino thiol (e.g., cysteamine)

-

Solvent (e.g., methanol)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

Procedure:

-

To a solution of the α,β-unsaturated ester in the chosen solvent, add the 1,2-amino thiol.

-

Add the base to the reaction mixture.

-

Stir the reaction mixture at room temperature for the specified time (typically 0.5 to 3 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification (e.g., column chromatography) to yield the desired this compound.

dot

Caption: One-pot synthesis workflow for this compound.

Biological Activities and Potential Applications

The biological activities of this compound itself are not extensively documented. However, the broader class of thiazepanones and their derivatives are gaining attention in medicinal chemistry.

Recent studies have identified acylated 1,4-thiazepanes as novel ligands for bromodomain and extraterminal domain (BET) bromodomains, which are considered promising targets for cancer therapy.[1] The synthesis of diverse libraries of 3D fragments based on the 1,4-thiazepanone scaffold is a key strategy in fragment-based ligand discovery (FBLD) to identify new inhibitors for challenging drug targets.[1]

While no specific signaling pathways involving this compound have been elucidated, the activity of its derivatives as BET bromodomain ligands suggests a potential role in modulating gene expression. Further research is needed to explore the specific biological targets and mechanisms of action of this class of compounds.

dot

Caption: Logical flow from this compound to potential therapeutic applications.

Conclusion

This compound represents a heterocyclic scaffold with growing importance, primarily driven by advancements in its synthetic accessibility. While its historical discovery remains to be fully elucidated, modern synthetic methods have transformed it from a chemical curiosity into a valuable building block for the creation of diverse chemical libraries. The preliminary identification of its derivatives as BET bromodomain ligands underscores its potential in drug discovery. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this intriguing seven-membered heterocycle. Further investigations into its biological activities and the elucidation of its structure-activity relationships are warranted and are expected to unveil new opportunities in medicinal chemistry.

References

Potential Biological Activities of 1,4-Thiazepan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic scaffold containing sulfur and nitrogen atoms. While research on the biological activities of the unsubstituted parent compound is limited, its derivatives have emerged as a promising class of compounds with diverse pharmacological potential. This technical guide provides an in-depth overview of the known and potential biological activities of this compound and its analogs, with a primary focus on their role as Angiotensin-Converting Enzyme (ACE) inhibitors. Additionally, potential anticancer and antimicrobial activities are explored based on studies of structurally related compounds. This document includes a compilation of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to the this compound Scaffold

The this compound moiety represents a privileged heterocyclic ring system. Its unique conformational flexibility and the presence of heteroatoms make it an attractive scaffold for the design of novel therapeutic agents. The core structure consists of a seven-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. While the biological profile of the unsubstituted this compound remains largely unexplored, the derivatization of this core has led to the discovery of compounds with significant biological activities.

Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-documented biological activity of this compound derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloenzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.[1] By converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin, ACE contributes to an increase in blood pressure.[2] Therefore, ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.[1]

Derivatives of perhydro-1,4-thiazepin-5-one have been synthesized and evaluated as ACE inhibitors.[3] Specifically, dicarboxylic acid derivatives with pseudoequatorial amino groups at the 6-position and pseudoequatorial hydrophobic substituents at the 2- or 3-position of the chair conformation of the thiazepan-5-one ring have demonstrated potent in vitro ACE inhibitory activity.[3]

Quantitative Data for ACE Inhibition

The following table summarizes the in vitro ACE inhibitory activity of representative perhydro-1,4-thiazepin-5-one derivatives.

| Compound ID | Structure | IC50 (nM) | Reference |

| Dicarboxylic Acid Derivative 1 | α-[6-[[(S)-1-(Carboxy)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 2-position hydrophobic substituent) | Data not explicitly provided in abstract, but described as "potent" | [3] |

| Dicarboxylic Acid Derivative 2 | α-[6-[[(S)-1-(Carboxy)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 3-position hydrophobic substituent) | Data not explicitly provided in abstract, but described as "potent" | [3] |

| Monoester Monoacid Derivative 1 | α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 2-position hydrophobic substituent) | Data not explicitly provided in abstract, but noted for prolonged in vivo activity | [3] |

| Monoester Monoacid Derivative 2 | α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 3-position hydrophobic substituent) | Data not explicitly provided in abstract | [3] |

Note: Specific IC50 values were not available in the provided search results, but the compounds were described as having "potent in vitro inhibitory activity".

Signaling Pathway: The Renin-Angiotensin System

The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Experimental Protocol: In Vitro ACE Inhibition Assay

Several methods are available for determining ACE inhibitory activity in vitro. A common spectrophotometric method is based on the quantification of hippuric acid (HA) formed from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).[4]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Captopril)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Dissolve ACE in borate buffer to a final concentration of 0.04 U/mL.

-

Dissolve HHL in borate buffer to a final concentration of 5 mM.

-

Prepare various concentrations of the test compounds and the positive control in borate buffer.

-

-

Enzyme Reaction:

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 62.5 µL of 1 M HCl.[5]

-

Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the layers.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a known volume of deionized water.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[5]

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: ACE Inhibition Assay

The following diagram outlines the general workflow for an in vitro ACE inhibition assay.

Potential Anticancer Activity

While there is a lack of specific studies on the anticancer properties of this compound, research on structurally related diazepine and benzodiazepine derivatives has revealed promising anticancer activities.[6][7] For instance, certain tetrahydro-5H-benzo[e][3][8]diazepin-5-ones have shown remarkable activity against a panel of 60 human tumor cell lines.[7] These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.

Quantitative Data for Anticancer Activity of Related Compounds

The following table presents GI50 (50% growth inhibition) and LC50 (50% lethal concentration) values for a highly active tetrahydro-benzo[e][3][8]diazepin-5-one derivative against various cancer cell lines.

| Compound ID | Cancer Cell Line | GI50 (µM) | LC50 (µM) | Reference |

| Compound 24a | Leukemia (CCRF-CEM) | 0.047 | 9.4 | [7] |

| Non-Small Cell Lung Cancer (NCI-H460) | 0.051 | 11.2 | [7] | |

| Colon Cancer (HCT-116) | 0.054 | 10.5 | [7] | |

| CNS Cancer (SF-268) | 0.062 | >100 | [7] | |

| Melanoma (UACC-257) | 0.059 | 12.3 | [7] | |

| Ovarian Cancer (OVCAR-3) | 0.063 | 14.1 | [7] | |

| Renal Cancer (786-0) | 0.065 | 13.5 | [7] | |

| Prostate Cancer (PC-3) | 0.069 | 15.8 | [7] | |

| Breast Cancer (MCF7) | 0.072 | 16.2 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Potential Antimicrobial Activity

The broad structural class of thiazepines and related sulfur- and nitrogen-containing heterocycles has been investigated for antimicrobial properties. Although specific data for this compound is scarce, derivatives of related scaffolds like 1,3,4-thiadiazoles have demonstrated significant antimicrobial activity.[9] This suggests that the this compound core could be a viable template for developing new antimicrobial agents.

Quantitative Data for Antimicrobial Activity of Related Compounds

The following table shows the Minimum Inhibitory Concentration (MIC) values for some O-acyloximino-dibenzo[b,e]thiepins, which are structurally related to thiazepanones.

| Compound Series | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| O-acyloximino-dibenzo[b,e]thiepins | Staphylococcus aureus | 15.6 - 500 | [10] |

| Bacillus subtilis | 15.6 - 500 | [10] | |

| Klebsiella pneumoniae | 125 - 1000 | [10] | |

| Escherichia coli | 125 - 1000 | [10] | |

| Pseudomonas aeruginosa | 125 - 1000 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

-

Serial Dilution:

-

Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

-

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While the biological activity of the core molecule is not well-characterized, its derivatives have demonstrated potent ACE inhibitory activity, highlighting their potential in cardiovascular drug discovery. Furthermore, the anticancer and antimicrobial activities observed in structurally related compounds suggest that the this compound skeleton is a valuable starting point for the design and synthesis of novel agents in these therapeutic areas.

Future research should focus on:

-

Synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships for ACE inhibition, anticancer, and antimicrobial activities.

-

Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

-

Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical and clinical development.

-

Investigating the biological activities of the unsubstituted this compound core to provide a baseline for understanding the contributions of various substituents.

By systematically exploring the chemical space around this versatile scaffold, the full therapeutic potential of this compound derivatives can be unlocked.

References

- 1. Ace revisited: A new target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin-converting enzyme inhibitors: perhydro-1,4-thiazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Thiazepine Derivatives in Medicinal Chemistry

Abstract: The 1,4-thiazepine core is a privileged seven-membered heterocyclic scaffold containing nitrogen and sulfur atoms. This structural motif is present in a variety of pharmacologically significant compounds, demonstrating a broad spectrum of biological activities.[1] Although drugs containing the 1,4-thiazepine ring are not common, numerous derivatives have shown promising therapeutic potential, making them an active area of research in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-thiazepine derivatives. It includes detailed experimental protocols for key synthetic and analytical methods, quantitative biological activity data, and diagrams of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Synthesis of the 1,4-Thiazepine Core

The synthesis of the 1,4-thiazepine ring system can be achieved through various synthetic strategies. Common approaches often involve cyclization reactions that form the seven-membered ring. Key methods include the reaction of chalcones with aminothiophenols and ring expansion reactions.[1][4]

A prevalent and efficient method involves the acid-catalyzed condensation reaction of substituted chalcones (α,β-unsaturated ketones) with 2-aminothiophenol.[5] Another innovative approach utilizes a Staudinger ketene-imine cycloaddition followed by a base-induced ring expansion to yield tetrahydro-1,4-thiazepines.[2] This latter method is particularly useful for generating stereochemically complex molecules.[2]

Below is a generalized workflow for the synthesis of 1,4-benzothiazepine derivatives from chalcones.

Therapeutic Applications and Biological Activities

1,4-Thiazepine derivatives have been investigated for a wide array of therapeutic applications, owing to their diverse pharmacological activities. These include anticancer, cardiovascular, antimicrobial, and antiparasitic effects.

Anticancer Activity

Certain 1,4-thiazepine derivatives have demonstrated significant potential as anticancer agents, particularly against drug-resistant cancer cell lines.[6] Tricyclic pyrido[2,3-b][1][2]benzothiazepines, for instance, have shown potent inhibitory activity against paclitaxel-resistant non-small cell lung cancer (NSCLC) cells (H460TaxR), while exhibiting much lower toxicity toward normal human fibroblasts.[6]

Some enyne-modified 1,4-thiazepines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[7] These compounds induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[7]

The screening process to identify these potent anticancer agents often follows a multi-round, converging strategy.

Table 1: Anticancer Activity of Tricyclic Thiazepine Derivatives against NSCLC Cell Lines [6]

| Compound | R¹ | R² | H460 EC₅₀ (µM) | H460TaxR EC₅₀ (µM) | NHFB EC₅₀ (µM) |

|---|---|---|---|---|---|

| 1w | H | 4-MePh | < 1.0 | < 1.0 | > 100 |

| 9 | 6-Me | 4-MePh | < 1.0 | < 1.0 | > 100 |

| 10 | 7-Me | 4-MePh | < 1.0 | < 1.0 | > 100 |

| 11 | 8-Me | 4-MePh | < 1.0 | < 1.0 | > 100 |

| 12 | 9-Me | 4-MePh | < 1.0 | < 1.0 | > 100 |

| 14 | 7-Cl | 4-MePh | < 1.0 | < 1.0 | > 100 |

| 2 | H | Ph | > 100 | > 100 | > 100 |

| 3 | H | 2-MePh | > 100 | > 100 | > 100 |

| 4 | H | 3-MePh | > 100 | > 100 | > 100 |

| 5 | H | 4-MeOPh | > 100 | > 100 | > 100 |

NSCLC: Non-Small Cell Lung Cancer; NHFB: Normal Human Fibroblasts; TaxR: Paclitaxel-Resistant

Structure-Activity Relationship (SAR) Insights:

-

The sulfone moiety is pivotal for anticancer activity, with sulfone analogs showing significantly higher cytotoxicity than their sulfide counterparts.[6]

-

For tricyclic thiazepines, the substituent on the B ring plays a crucial role. A 4-methylphenyl group at the R² position was found to be more active than other substituents like phenyl, methoxyphenyl, or fluorophenyl groups.[6]

-

The position of the methyl group on the phenyl ring is critical; compounds with 2-methyl or 3-methyl substitutions were inactive.[6]

Cardiovascular Activity

1,4-Benzothiazepine derivatives are well-known for their cardiovascular effects, most notably as calcium channel blockers.[8] They are one of the three principal structural classes of L-type calcium channel antagonists, alongside phenylalkylamines and dihydropyridines.[8]

More recently, novel 1,4-benzothiazepines have been developed as dual-acting agents for heart failure treatment. These compounds can prevent Ca²⁺ leakage through the ryanodine receptor 2 (RyR2) and simultaneously enhance the activity of the sarco-endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[9] This dual action helps restore normal calcium cycling in cardiomyocytes, improving cardiac function.

Table 2: Cardiovascular Activity of Novel 1,4-Benzothiazepine Derivatives [9]

| Compound | RyR2 Stabilization (HEK-293 ER) EC₅₀ (nM) | SERCA2a Activation (Mouse SR) EC₅₀ (nM) |

|---|---|---|

| 12a | 1000 | 383 |

| ARM210 | 1000 | 1000 |

| 11c | 1000 | >10000 |

| 11d | 1000 | >10000 |

| 12b | 1000 | 1000 |

| 12c | 1000 | 1000 |

HEK-293 ER: Human Embryonic Kidney 293 cell Endoplasmic Reticulum; Mouse SR: Mouse heart Sarcoplasmic Reticulum

Antimicrobial and Antiparasitic Activity

Various 1,4-thiazepine derivatives have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][10] The biological effect is often concentration-dependent, with higher concentrations leading to larger zones of inhibition.[4] The presence of electron-withdrawing groups, such as halogens and nitro groups, can enhance the antibacterial effect.[4]

Furthermore, bicyclic thiazolidinyl-1,4-thiazepines have been identified as potential agents against the parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[11]

Table 3: Antibacterial Activity of Selected 1,4-Thiazepine Derivatives (Inhibition Zone Diameter in mm) [4]

| Compound | R | R' | S. aureus (100 mg/mL) | S. Pneumonia (100 mg/mL) | E. coli (100 mg/mL) | P. aeruginosa (100 mg/mL) |

|---|---|---|---|---|---|---|

| J17 | H | Cl | 23 | 21 | 22 | 20 |

| J19 | H | NO₂ | 24 | 22 | 23 | 21 |

| J21 | Br | Cl | 25 | 23 | 24 | 22 |

| J24 | H | NO₂ | 22 | 20 | 21 | 19 |

| J26 | Cl | Cl | 24 | 22 | 23 | 21 |

| J28 | Br | NO₂ | 26 | 24 | 25 | 23 |

| J30 | NO₂ | NO₂ | 27 | 25 | 26 | 24 |

Key Experimental Protocols

General Protocol for the Synthesis of 1,4-Thiazepines via Chalcone Cyclization[4]

This protocol describes the synthesis of 1,4-thiazepine derivatives from chalcones and ortho-mercaptoaniline.

Materials:

-

Substituted chalcone (1 mole equivalent)

-

Ortho-mercaptoaniline (2-aminothiophenol) (1 mole equivalent)

-

Ethanol (solvent)

-

Piperidine or other suitable base (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Thin-Layer Chromatography (TLC) plate

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve one mole equivalent of the substituted chalcone in a minimal amount of ethanol in a round-bottom flask.

-

Add one mole equivalent of ortho-mercaptoaniline to the solution.

-

Add a few drops of piperidine to the mixture to create an alkaline medium.

-

Attach a reflux condenser and heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-thiazepine derivative.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

Protocol for In Vitro Anticancer Cell Viability Assay (MTT Assay)[7][8]

This protocol outlines a general method for assessing the cytotoxicity of 1,4-thiazepine derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H460, MCF-7) and a normal cell line (e.g., NHFB)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

1,4-Thiazepine derivatives dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multi-channel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of the test compounds (1,4-thiazepine derivatives) in the culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Incubate the plate for another 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC₅₀ or IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Outlook

The 1,4-thiazepine scaffold continues to be a versatile and valuable template in medicinal chemistry.[1] Derivatives have shown significant efficacy in diverse therapeutic areas, including oncology and cardiovascular disease.[6][9] The development of multi-target agents, such as the dual RyR2-stabilizing and SERCA2a-stimulating compounds, highlights the potential for creating innovative therapies for complex diseases like heart failure.[9] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel synthetic methodologies to expand chemical diversity, and further elucidating the mechanisms of action through advanced biological and computational studies. The continued exploration of 1,4-thiazepine derivatives holds great promise for the discovery of next-generation therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Synthesis of Some Novel Thiazepine Derivatives their Antimicrobial Activity - IJPRS [ijprs.com]

- 11. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of the 1,4-Thiazepan-5-one Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one ring system, a seven-membered heterocycle containing both sulfur and nitrogen atoms, is a scaffold of significant interest in medicinal chemistry. Its conformational flexibility is a critical determinant of its biological activity, influencing how it interacts with therapeutic targets. This technical guide provides an in-depth analysis of the conformational properties of the this compound ring, drawing upon crystallographic and spectroscopic data to offer a comprehensive understanding for researchers in drug design and development.

Introduction to the this compound Scaffold

The this compound core is a key structural motif in a variety of biologically active compounds. The presence of a sulfur atom, a nitrogen atom, and a carbonyl group within a seven-membered ring imparts a unique combination of steric and electronic properties. Understanding the accessible conformations of this ring is paramount for designing molecules with specific shapes and functionalities, a cornerstone of modern drug discovery. The conformational preferences of this heterocyclic system are primarily governed by a delicate balance of torsional strain, transannular interactions, and the electronic effects of the constituent atoms and substituents.

Conformational Isomers: A Landscape of Chairs and Boats

Like other seven-membered rings, the this compound scaffold can adopt several conformations, with the most common being the chair and boat forms, along with various twist-boat and intermediate structures. The relative energies of these conformers dictate the conformational equilibrium in solution and the preferred geometry in the solid state.

Crystallographic studies on derivatives of the related 1,4-diazepan-5-one system have revealed that both chair and boat conformations are readily accessible. For instance, in the solid state, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one adopts a chair conformation, while its nitroso derivative is found in a boat conformation[1]. This highlights the subtle influence that substitution can have on the conformational preference of the seven-membered ring.

References

Methodological & Application

Synthetic Routes to Substituted 1,4-Thiazepan-5-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,4-thiazepan-5-ones, a heterocyclic scaffold of interest in medicinal chemistry. The methodologies outlined below focus on two primary strategies: the Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization, and ring-closing metathesis (RCM).

Introduction

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic ring system containing both nitrogen and sulfur atoms. This scaffold is of significant interest in drug discovery due to its structural similarity to other biologically active seven-membered heterocycles, such as benzodiazepines and diazepines, which are known to exhibit a wide range of pharmacological activities. The ability to introduce a variety of substituents onto the this compound ring allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategies

Two powerful and versatile synthetic strategies for the construction of substituted 1,4-thiazepan-5-ones are highlighted in these notes:

-

Ugi Four-Component Reaction (Ugi-4CR) followed by Intramolecular Cyclization: This multicomponent reaction strategy allows for the rapid assembly of a linear precursor containing all the necessary functionalities for a subsequent intramolecular cyclization to form the desired seven-membered ring. This approach offers a high degree of molecular diversity from readily available starting materials.

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins from acyclic dienes. This method is particularly useful for creating unsaturated this compound derivatives, which can be further functionalized. The reaction is catalyzed by ruthenium-based catalysts and is known for its functional group tolerance.[1]

Application Note 1: Synthesis of N-Substituted 1,4-Thiazepan-5-ones via Ugi-4CR and Intramolecular Thiol-Amide Cyclization

This approach involves a one-pot, four-component Ugi reaction to assemble a key intermediate, which then undergoes an intramolecular cyclization to yield the this compound ring system. The diversity of the final products can be easily achieved by varying the aldehyde, amine, isocyanide, and the thiol-containing carboxylic acid component in the initial Ugi reaction.

General Workflow

References

Catalytic Routes to 1,4-Thiazepan-5-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic motif of interest in medicinal chemistry due to its structural relationship to other pharmacologically active seven-membered rings like benzodiazepines and diazepanes. While the catalytic synthesis of its all-nitrogen analogues has been extensively studied, direct catalytic methods for the construction of the this compound ring system are not widely reported in peer-reviewed literature. However, established principles of catalytic intramolecular amidation offer a promising and direct route to this scaffold.

This document provides detailed application notes and a proposed protocol for the synthesis of this compound, leveraging modern catalytic methods. The primary proposed method is a direct intramolecular catalytic amidation of a suitable amino-thioether carboxylic acid precursor. An alternative conceptual approach using Ring-Closing Metathesis (RCM) is also discussed.

Primary Proposed Method: Intramolecular Catalytic Amidation

The most direct and atom-economical approach to this compound is the intramolecular cyclization of a linear precursor containing the requisite amine, thiol, and carboxylic acid functionalities in the correct arrangement. The key step is the catalytic formation of the amide bond to close the seven-membered ring. Various catalysts are known to promote lactamization, including those based on tin, titanium, and hafnium, which can activate the carboxylic acid moiety towards nucleophilic attack by the amine.

Proposed Reaction Scheme:

Experimental Protocol: Synthesis of 3-((2-aminoethyl)thio)propanoic acid Precursor

This protocol describes the synthesis of the linear precursor required for the catalytic cyclization.

Materials:

-

Cysteamine hydrochloride

-

Acrylic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1 M

-

Methanol

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve cysteamine hydrochloride (1 eq.) in deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2 eq.) in deionized water, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a solution of acrylic acid (1 eq.) in deionized water and cool it to 0 °C.

-

Slowly add the acrylic acid solution to the cysteamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully acidify the reaction mixture to pH 4-5 with 1 M HCl.

-

Concentrate the solution under reduced pressure to obtain a solid residue.

-

Extract the product from the residue with hot methanol.

-

Evaporate the methanol under reduced pressure to yield the crude 3-((2-aminoethyl)thio)propanoic acid. The product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Catalytic Intramolecular Amidation

This is a proposed protocol based on known catalytic lactamization procedures. Optimization of catalyst, solvent, temperature, and reaction time may be necessary.

Materials:

-

3-((2-aminoethyl)thio)propanoic acid

-

Dibutyltin oxide (Bu₂SnO) or another suitable lactamization catalyst

-

High-boiling, non-polar solvent (e.g., toluene, xylene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Set up a reaction vessel equipped with a Dean-Stark trap and a condenser under an inert atmosphere.

-

To the vessel, add the 3-((2-aminoethyl)thio)propanoic acid (1 eq.) and the catalyst (e.g., 0.1 eq. Bu₂SnO).

-

Add a sufficient volume of solvent to achieve high dilution conditions (e.g., 0.01 M concentration of the substrate).

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or LC-MS (typically 12-48 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst (if heterogeneous) or wash the organic layer with an appropriate aqueous solution to remove a soluble catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Proposed Catalytic Amidation

| Parameter | Condition | Expected Outcome |

| Catalyst | Dibutyltin oxide (Bu₂SnO) | Promotes lactamization |

| Catalyst Loading | 5-20 mol% | To be optimized |

| Substrate Conc. | 0.005 - 0.05 M | High dilution favors intramolecular cyclization |

| Solvent | Toluene or Xylene | High boiling point for azeotropic water removal |

| Temperature | Reflux (110-140 °C) | Drives the reaction to completion |

| Reaction Time | 12 - 48 hours | Dependent on catalyst and substrate |

| Yield | Moderate to Good | Highly dependent on optimized conditions |

Conceptual Alternative: Ring-Closing Metathesis (RCM) Approach

An alternative, though less direct, catalytic strategy involves the use of Ring-Closing Metathesis (RCM) to form an unsaturated this compound precursor, which can then be reduced to the target saturated lactam. This multi-step approach would involve the synthesis of a diene precursor.

Conceptual Workflow:

-

Synthesis of a Diene Precursor: Synthesize a molecule containing both an N-allyl group and an S-allyl group attached to a glycine backbone.

-

Ring-Closing Metathesis (RCM): Employ a Grubbs-type ruthenium catalyst to perform an intramolecular cyclization of the diene, forming an unsaturated seven-membered ring.

-

Reduction: Reduce the double bond in the unsaturated lactam to yield the final this compound.

This approach, while more synthetically demanding, leverages the power and functional group tolerance of modern RCM catalysts.

Visualizations

Caption: Proposed workflow for the synthesis of this compound via intramolecular catalytic amidation.

Caption: Conceptual workflow for the synthesis of this compound using a Ring-Closing Metathesis strategy.

Multi-Component Reactions for the Synthesis of 1,4-Thiazepan-5-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-thiazepan-5-one derivatives using multi-component reactions (MCRs). The this compound scaffold is an important heterocyclic motif with potential applications in drug discovery, analogous to the well-explored 1,4-diazepine core.[1][2][3] MCRs offer an efficient and diversity-oriented approach to construct such complex molecules in a single synthetic operation, which is highly advantageous in the generation of compound libraries for biological screening.[4][5][6]

Introduction to Multi-Component Reactions for Heterocycle Synthesis

Multi-component reactions are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials.[4] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[4][5] Several named MCRs, including the Ugi, Passerini, and Gewald reactions, are powerful tools for the synthesis of various heterocyclic systems.[7][8][9][10]

The application of MCRs to the synthesis of seven-membered heterocyclic rings like 1,4-thiazepan-5-ones is an emerging area of interest. These scaffolds are attractive targets in medicinal chemistry due to their conformational flexibility and the spatial arrangement of heteroatoms and functional groups, which can lead to interactions with a wide range of biological targets.[1][2]

Synthesis of this compound Derivatives via Ugi Reaction

A notable approach for the synthesis of substituted 1,4-diazepan-5-ones involves a convergent multi-component synthesis strategy featuring an Ugi reaction followed by an intramolecular nucleophilic substitution. This method allows for the efficient construction of the core heterocyclic ring system with multiple points of diversity.

Experimental Protocol: Ugi Reaction and Cyclization for 1-Sulfonyl-1,4-diazepan-5-ones

This protocol is based on the general principles of the Ugi four-component reaction (U-4CR) followed by a subsequent cyclization step to form the 1,4-diazepan-5-one ring.

Materials:

-

A substituted 2-aminoethanethiol

-

A suitable aldehyde

-

An isocyanide

-

A carboxylic acid containing a sulfonyl group (e.g., a tosyl- or mesyl-protected amino acid)

-

Methanol (MeOH) as solvent

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Ugi Four-Component Reaction:

-

In a round-bottom flask, dissolve the substituted 2-aminoethanethiol (1.0 eq) in methanol.

-

To this solution, add the aldehyde (1.0 eq) and stir for 10-15 minutes at room temperature to facilitate imine formation.

-

Add the carboxylic acid component (1.0 eq) to the reaction mixture.

-

Finally, add the isocyanide (1.0 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude Ugi product can be purified by flash column chromatography or used directly in the next step.

-

-

Intramolecular Cyclization:

-

Dissolve the purified Ugi product (1.0 eq) in anhydrous THF.

-

Carefully add a suitable base, such as sodium hydride (1.1 eq), to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-sulfonyl-1,4-thiazepan-5-one derivative.

-

Data Presentation:

| Entry | Aldehyde (R1) | Isocyanide (R2) | Carboxylic Acid (R3) | Yield (%) of Ugi Product | Yield (%) of Cyclized Product |

| 1 | Benzaldehyde | tert-Butyl isocyanide | N-Tosylglycine | Data not available | Data not available |

| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | N-Mesylglycine | Data not available | Data not available |

| 3 | Isobutyraldehyde | Benzyl isocyanide | N-Tosylalanine | Data not available | Data not available |

Researchers should populate this table with their experimental findings.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound derivatives via an Ugi MCR followed by cyclization.

Hypothetical Application of Other MCRs for this compound Synthesis

While a specific Ugi-based protocol is emerging, other MCRs like the Passerini and Gewald reactions could be conceptually adapted for the synthesis of the this compound scaffold or its precursors.

Conceptual Protocol: Passerini Reaction Approach

The Passerini three-component reaction (P-3CR) typically combines an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy amide.[7][8][10] A hypothetical route to a this compound precursor could involve a bifunctional starting material.

Proposed Reactants:

-

A protected 2-mercaptoacetic acid (as the carboxylic acid component).

-

An N-protected amino-aldehyde (as the aldehyde component).

-

An isocyanide.

The resulting Passerini product could then undergo deprotection and subsequent intramolecular cyclization to form the desired this compound ring.

Conceptual Protocol: Gewald Reaction Approach

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] While this reaction typically yields a five-membered thiophene ring, modifications or subsequent ring expansion strategies could potentially lead to seven-membered thiazepine structures.

Biological Evaluation and Potential Signaling Pathways

Derivatives of 1,4-diazepines are known to exhibit a wide range of biological activities, including acting as antimicrobial, anti-HIV, and anticancer agents.[1][3] Given the structural similarity, this compound derivatives are promising candidates for biological screening.

Suggested Screening Assays:

-

Anticancer Activity: Cytotoxicity assays against a panel of cancer cell lines (e.g., MTT or SRB assays).

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains.

-

Enzyme Inhibition Assays: Screening against specific enzyme targets, such as kinases or proteases, based on computational docking studies.

Hypothetical Signaling Pathway for Investigation:

Many heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible pathway to investigate for novel this compound derivatives could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion